Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate
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Overview
Description
Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate is a complex organic compound with a unique structure that includes an oxetane ring and a picolinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate typically involves multiple steps, starting with the preparation of oxetan-2-ylmethanamine. One common method involves the reaction of [2-(1-ethoxyethoxy)methyl]propylene oxide with potassium tert-butoxide and trimethylsulfoxonium iodide, followed by subsequent reactions with sulfonyl compounds, triethylamine, phthalimide, and amino group-containing compounds .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and efficiency while minimizing costs and safety risks. The process often involves large-scale reactions with optimized conditions to ensure high purity and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are critical in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications .
Mechanism of Action
The mechanism of action of Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate involves its interaction with specific molecular targets and pathways. The oxetane ring and amino groups play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate: This compound has a similar structure but includes a nitro group, which can alter its reactivity and applications.
N-(pyridin-4-yl)pyridin-4-amine derivatives: These compounds share structural similarities and are used in similar research applications.
Uniqueness
Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxetane ring and picolinate moiety make it a versatile compound for various scientific investigations .
Properties
Molecular Formula |
C11H15N3O3 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl 5-amino-6-[methyl-[(2S)-oxetan-2-yl]amino]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H15N3O3/c1-14(9-5-6-17-9)10-7(12)3-4-8(13-10)11(15)16-2/h3-4,9H,5-6,12H2,1-2H3/t9-/m0/s1 |
InChI Key |
DCQLAORABLPIBU-VIFPVBQESA-N |
Isomeric SMILES |
CN([C@@H]1CCO1)C2=C(C=CC(=N2)C(=O)OC)N |
Canonical SMILES |
CN(C1CCO1)C2=C(C=CC(=N2)C(=O)OC)N |
Origin of Product |
United States |
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